molecular formula C8H7FN2O B1380056 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1384067-31-5

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B1380056
CAS RN: 1384067-31-5
M. Wt: 166.15 g/mol
InChI Key: PBAXRHGVEHLIDE-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound. It has a molecular weight of 166.15 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is 1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3,10H,4H2,(H,11,12) . This compound contains a total of 31 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .


Physical And Chemical Properties Analysis

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a powder that is stored at room temperature . Its molecular weight is 166.15 .

Scientific Research Applications

Synthesis and Derivative Formation

A directed ortho-lithiation reaction facilitates the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor for generating various derivatives of 1,2,3,4-tetrahydroisoquinoline. These derivatives can serve as foundational compounds for creating potential central nervous system drug candidates. This process underscores the compound's utility as a building block in medicinal chemistry, paving the way for developing novel therapeutics (Csilla Hargitai et al., 2018).

Solid Phase Synthesis

The solid-phase synthesis approach for 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones highlights a methodology to attach 4-fluoro-3-nitrobenzoic acid to a solid support. This method is crucial for the development of quinoxalinone derivatives, demonstrating a pathway for synthesizing complex molecules efficiently. This technique may contribute to advancements in drug discovery, particularly in generating compounds with specific pharmacological activities (Jung Lee et al., 1997).

Chemical Transformation and Enzyme-Catalyzed Reactions

Fluorine substitution has been used to manipulate the regioselectivity of enzyme-catalyzed reactions involving tetrahydrobenzylisoquinolines. By blocking specific reaction centers, researchers have directed the formation of alternative regioisomeric products. This application illustrates the role of fluorinated compounds in fine-tuning biochemical reactions, which could be instrumental in the development of new biocatalytic processes and the synthesis of complex organic molecules (Verena Resch et al., 2012).

Antibacterial Properties and Drug Development

Research into the synthesis of 8-fluoroanthracyclines, aiming to compare their DNA-drug interactions and antitumor properties with those of established anthracyclines, highlights the compound's significance in developing new anticancer agents. This exploration into fluorine-substituted compounds underscores their potential in enhancing the efficacy and specificity of chemotherapeutic agents (P. Lombardi et al., 1995).

Safety and Hazards

The safety information for 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAXRHGVEHLIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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